molecular formula C8H8N4 B3048000 2-(1H-1,2,3-triazol-1-yl)aniline CAS No. 15213-01-1

2-(1H-1,2,3-triazol-1-yl)aniline

Cat. No.: B3048000
CAS No.: 15213-01-1
M. Wt: 160.18 g/mol
InChI Key: PXKNAYJTZSJABW-UHFFFAOYSA-N
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Future Directions

Triazole compounds have shown significant potential in medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial agents . Therefore, “2-(1H-1,2,3-triazol-1-yl)aniline” and other triazole compounds could be used as a structural optimization platform for the design and development of more selective and potent therapeutic molecules .

Mechanism of Action

Target of Action

The primary target of 2-(1H-1,2,3-triazol-1-yl)aniline is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, helping to transport carbon dioxide out of tissues .

Mode of Action

This compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Biochemical Pathways

The compound affects the biochemical pathway involving the Carbonic Anhydrase-II enzyme. By inhibiting this enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in the regulation of pH and the transport of CO2 .

Pharmacokinetics

The compound’s stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions contribute to its enhanced biocompatibility .

Result of Action

The result of the action of this compound is the inhibition of the Carbonic Anhydrase-II enzyme . This inhibition disrupts the normal functioning of the enzyme, affecting the acid-base balance in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition , suggesting that the presence of certain catalysts in the environment could potentially affect the compound’s synthesis and, consequently, its action. Furthermore, the compound’s stability and activity may be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,3-triazol-1-yl)aniline has been found to interact with certain enzymes, proteins, and other biomolecules. For instance, it has been reported that 1H-1,2,3-triazole analogs have shown moderate inhibition potential against the enzyme carbonic anhydrase-II . This suggests that this compound may also interact with this enzyme, potentially influencing its activity.

Molecular Mechanism

It has been suggested that 1H-1,2,3-triazole analogs exhibit inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme . This could potentially be a mechanism through which this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that 1,2,3-triazoles have immense chemical reliability, generally being inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperatures . This suggests that this compound may also exhibit similar stability and degradation properties.

Metabolic Pathways

Given its potential interaction with the enzyme carbonic anhydrase-II , it may be involved in pathways related to this enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-1-yl)aniline typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route for this compound involves the following steps :

    Preparation of Azide: The azide precursor is synthesized from aniline through diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, azo compounds, and various substituted triazoles, which have applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-triazol-1-yl)aniline is unique due to its specific triazole ring structure, which provides a versatile scaffold for chemical modifications. This versatility allows for the development of a wide range of derivatives with tailored properties for specific applications .

Properties

IUPAC Name

2-(triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKNAYJTZSJABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588288
Record name 2-(1H-1,2,3-Triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15213-01-1
Record name 2-(1H-1,2,3-Triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-triazol-1-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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